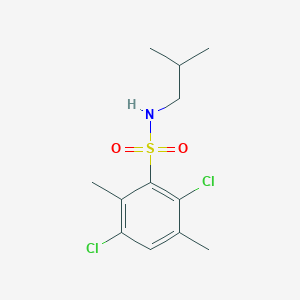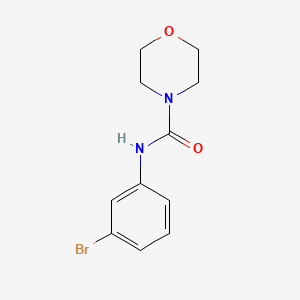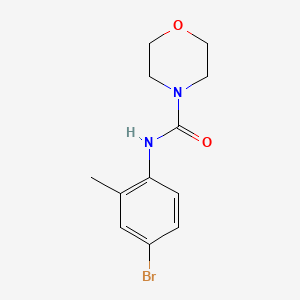![molecular formula C17H17N3O4 B7519750 [6-(1,3-Benzodioxol-5-ylamino)pyridin-3-yl]-morpholin-4-ylmethanone](/img/structure/B7519750.png)
[6-(1,3-Benzodioxol-5-ylamino)pyridin-3-yl]-morpholin-4-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[6-(1,3-Benzodioxol-5-ylamino)pyridin-3-yl]-morpholin-4-ylmethanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzodioxole group, a pyridine ring, and a morpholine moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [6-(1,3-Benzodioxol-5-ylamino)pyridin-3-yl]-morpholin-4-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole derivative, followed by the introduction of the pyridine ring through a series of nucleophilic substitution reactions. The final step involves the attachment of the morpholine group via a condensation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor reaction conditions such as temperature, pressure, and pH levels. Advanced purification techniques like chromatography and crystallization are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
[6-(1,3-Benzodioxol-5-ylamino)pyridin-3-yl]-morpholin-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
[6-(1,3-Benzodioxol-5-ylamino)pyridin-3-yl]-morpholin-4-ylmethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials and chemical sensors due to its unique structural properties.
作用機序
The mechanism of action of [6-(1,3-Benzodioxol-5-ylamino)pyridin-3-yl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, making it a valuable tool for studying biological processes and developing new therapeutic agents.
類似化合物との比較
Similar Compounds
[6-(1,3-Benzodioxol-5-ylamino)pyridin-3-yl]-morpholin-4-ylmethanone: shares structural similarities with other benzodioxole and pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar molecules.
特性
IUPAC Name |
[6-(1,3-benzodioxol-5-ylamino)pyridin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-17(20-5-7-22-8-6-20)12-1-4-16(18-10-12)19-13-2-3-14-15(9-13)24-11-23-14/h1-4,9-10H,5-8,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMJOXVVEYWRTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN=C(C=C2)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-[1-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-3-oxopiperazin-2-yl]acetate](/img/structure/B7519667.png)

![2-[(2-chloro-6-fluorophenyl)methyl-methylamino]-N-(3-ethylpent-1-yn-3-yl)acetamide](/img/structure/B7519676.png)
![2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-N,N-dimethylacetamide](/img/structure/B7519678.png)
![[2-oxo-2-(prop-2-ynylamino)ethyl] (E)-3-[1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoate](/img/structure/B7519684.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B7519692.png)
![N-cyclohexyl-2-[5-(dimethylsulfamoyl)-2-oxopyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B7519698.png)
![propan-2-yl (E)-3-[2-(N-acetyl-2,4-difluoroanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoate](/img/structure/B7519714.png)
![2-(4-Chlorophenyl)-5-[(2-chloroquinolin-3-yl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B7519716.png)
![[2-(3,4-Dichloroanilino)-2-oxoethyl] 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate](/img/structure/B7519729.png)
![N-[3,5-bis(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7519733.png)
![2-[(2-Chloroquinolin-3-yl)methylsulfanyl]-3-(3-morpholin-4-ylpropyl)quinazolin-4-one](/img/structure/B7519742.png)


